molecular formula C10H13NO B12795904 1-tert-Butyl-4-nitrosobenzene CAS No. 6637-03-2

1-tert-Butyl-4-nitrosobenzene

Cat. No.: B12795904
CAS No.: 6637-03-2
M. Wt: 163.22 g/mol
InChI Key: YMGWZTZRUVEZFB-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-nitrosobenzene is an organic compound with the molecular formula C10H13NO. It is a derivative of benzene, where a nitroso group (-NO) is attached to the fourth carbon atom, and a tert-butyl group (-C(CH3)3) is attached to the first carbon atom. This compound is known for its unique chemical properties and applications in various fields of scientific research.

Preparation Methods

1-tert-Butyl-4-nitrosobenzene can be synthesized through several methods. One common synthetic route involves the nitration of tert-butylbenzene, followed by the reduction of the nitro group to a nitroso group. The reaction conditions typically involve the use of strong acids and reducing agents. Industrial production methods may involve large-scale nitration and reduction processes, with careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-tert-Butyl-4-nitrosobenzene undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl group directs the incoming electrophile to the ortho and para positions relative to the nitroso group.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions include nitro, amine, and substituted benzene derivatives.

Scientific Research Applications

1-tert-Butyl-4-nitrosobenzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other nitroso and nitro compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4-nitrosobenzene involves its interaction with molecular targets and pathways in biological systems. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity, alteration of cellular signaling pathways, and induction of oxidative stress.

Comparison with Similar Compounds

1-tert-Butyl-4-nitrosobenzene can be compared with other similar compounds, such as:

    1-tert-Butyl-4-nitrobenzene: This compound has a nitro group instead of a nitroso group and exhibits different chemical reactivity and applications.

    1-tert-Butyl-4-aminobenzene: This compound has an amine group instead of a nitroso group and is used in different synthetic and biological applications.

    4-tert-Butylphenol: This compound has a hydroxyl group instead of a nitroso group and is used in the production of antioxidants and other industrial chemicals.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it valuable for various research and industrial applications.

Properties

IUPAC Name

1-tert-butyl-4-nitrosobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2,3)8-4-6-9(11-12)7-5-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGWZTZRUVEZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216593
Record name 1-tert-Butyl-4-nitrosobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6637-03-2
Record name 1-tert-Butyl-4-nitrosobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006637032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC52350
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-tert-Butyl-4-nitrosobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-TERT-BUTYL-4-NITROSOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E6FIY1FYZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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